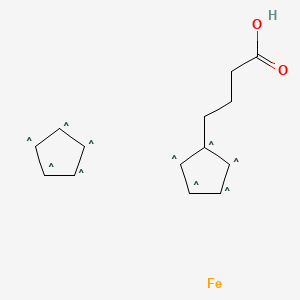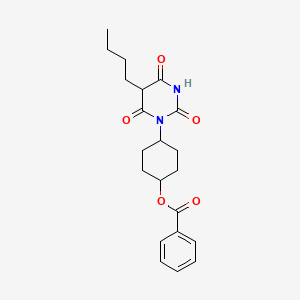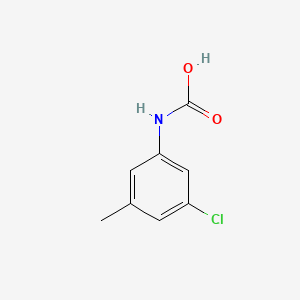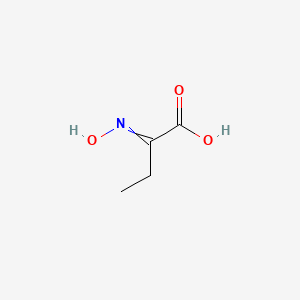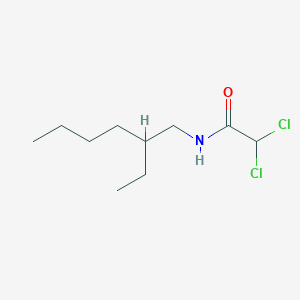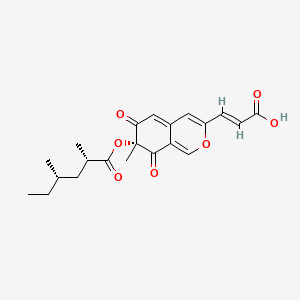
Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lunatoic acid A is a fungal metabolite produced by the fungus Cochliobolus lunatus. It is known for its unique ability to induce the formation of chlamydospore-like cells in certain fungi.
Métodos De Preparación
Lunatoic acid A is typically isolated from cultures of Cochliobolus lunatus. The fungus is grown in a malt dextrose medium, which facilitates the production of lunatoic acid A. The compound is then extracted and purified using standard chromatographic techniques . Industrial production methods for lunatoic acid A have not been extensively documented, but the isolation process from fungal cultures remains the primary method of preparation.
Análisis De Reacciones Químicas
Lunatoic acid A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lunatoic acid A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Lunatoic acid A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of fungal metabolites and their interactions with other compounds.
Industry: Lunatoic acid A can be used in the agricultural industry to control fungal infections in crops.
Mecanismo De Acción
The mechanism of action of lunatoic acid A involves its interaction with fungal cells, leading to the induction of chlamydospore-like cells. This process is believed to be mediated by the compound’s ability to disrupt normal cellular processes, leading to the formation of thick-walled, swollen cells . The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Lunatoic acid A is unique in its ability to induce chlamydospore-like cells in fungi. Similar compounds include:
Mitorubrinic acid: Another fungal metabolite with chlamydospore-inducing properties.
Sclerotiorin: A compound with a similar azaphilone skeleton that also induces chlamydospore-like cells.
Rotiorin: Another azaphilone compound with similar biological activity.
Citrinin: A compound with an azaphilone-related skeleton that also exhibits chlamydospore-inducing activity.
Lunatoic acid A stands out due to its selective activity against different strains of Cochliobolus lunatus and its unique morphological effects on fungal cells .
Propiedades
Número CAS |
65745-48-4 |
|---|---|
Fórmula molecular |
C21H24O7 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1 |
Clave InChI |
OLWIMRNZAPOZHB-XFZGZAFTSA-N |
SMILES isomérico |
CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C |
SMILES canónico |
CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



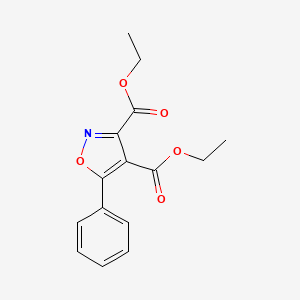
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
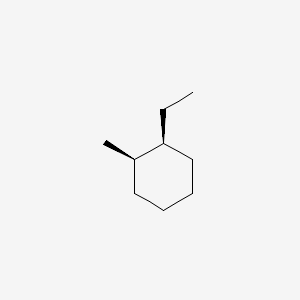
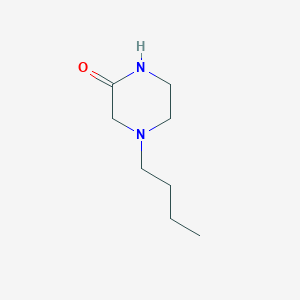
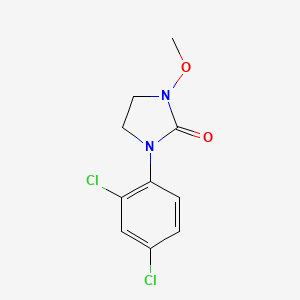

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
